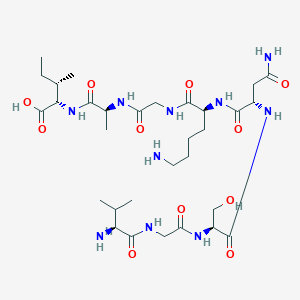
L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- is a complex peptide compound composed of several amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiols.
Scientific Research Applications
L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-valyl-L-prolyl-L-isoleucine: Another peptide with similar amino acid composition but different sequence and properties.
Cyclo(L-alanyl-L-isoleucyl-L-cysteinyl-L-cysteinyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl): A cyclic peptide with a similar sequence but different structural conformation.
Uniqueness
L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- is unique due to its specific sequence and the resulting biological activities. Its combination of amino acids and sequence-specific interactions make it distinct from other peptides with similar compositions.
This detailed overview provides a comprehensive understanding of L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
342578-32-9 |
|---|---|
Molecular Formula |
C31H56N10O11 |
Molecular Weight |
744.8 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C31H56N10O11/c1-6-16(4)25(31(51)52)41-26(46)17(5)37-22(44)12-35-27(47)18(9-7-8-10-32)39-28(48)19(11-21(33)43)40-29(49)20(14-42)38-23(45)13-36-30(50)24(34)15(2)3/h15-20,24-25,42H,6-14,32,34H2,1-5H3,(H2,33,43)(H,35,47)(H,36,50)(H,37,44)(H,38,45)(H,39,48)(H,40,49)(H,41,46)(H,51,52)/t16-,17-,18-,19-,20-,24-,25-/m0/s1 |
InChI Key |
QRLJWFXSUJAYLQ-JBOWYNOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




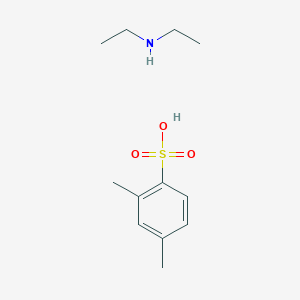


![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
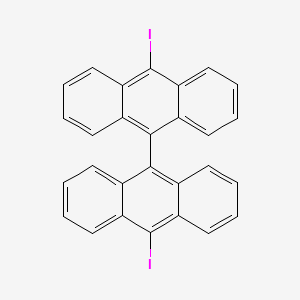


![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
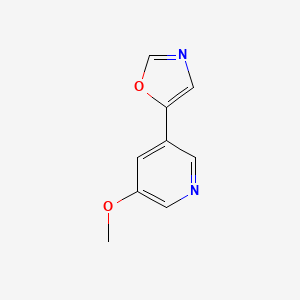

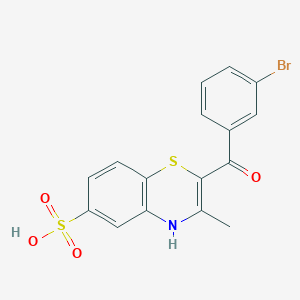
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
